![molecular formula C10H11NO3 B1627596 4,5-Dimethoxy-isoindolin-1-one CAS No. 954239-37-3](/img/structure/B1627596.png)
4,5-Dimethoxy-isoindolin-1-one
Overview
Description
4,5-Dimethoxy-isoindolin-1-one is a heterocyclic compound with a unique structure that includes an isoindolinone core substituted with two methoxy groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-isoindolin-1-one typically involves the condensation of phthalic anhydride with appropriate amines followed by reduction and cyclization steps. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with a suitable amine to form a phthalimide intermediate.
Reduction: The phthalimide is then reduced using sodium borohydride to form a hemiacetal.
Cyclization: The hemiacetal undergoes cyclization to form the isoindolinone core.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and catalytic processes to enhance yield and efficiency. Ultrasonic-assisted synthesis has also been explored to improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted isoindolinones, quinones, and hydroxy derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
Antiviral Properties
One of the most significant applications of 4,5-dimethoxy-isoindolin-1-one derivatives is their potential as antiviral agents. Recent studies have highlighted their effectiveness against the influenza virus by targeting the PA endonuclease enzyme, which is crucial for viral RNA synthesis.
- Mechanism of Action : The compound acts as a metal-binding pharmacophore, coordinating with divalent metal ions essential for the enzyme's activity. This interaction disrupts the function of PA endonuclease, thereby inhibiting viral replication .
- Research Findings : A series of derivatives were synthesized and tested, showing nanomolar inhibitory activity in enzymatic assays. Notably, compounds modified at specific positions exhibited enhanced activity against resistant strains of the virus, suggesting a promising avenue for developing new antiviral therapies .
Antimicrobial Activity
The isoindolinone framework has been associated with various biological activities, including antimicrobial properties. Compounds containing the isoindolin-1-one moiety have demonstrated effectiveness against a range of bacterial strains.
- Synthesis and Testing : Research has indicated that modifications to the isoindolinone structure can lead to enhanced antimicrobial efficacy. For example, certain derivatives have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Inhibition of Cholinesterase Enzymes
Another notable application is in the inhibition of cholinesterase enzymes, which are critical targets in treating neurodegenerative diseases such as Alzheimer's disease.
- Compound Variants : Variants of this compound have been synthesized to study their effects on acetylcholinesterase (AChE) inhibition. Some derivatives have shown promise in enhancing AChE inhibition compared to traditional drugs like Donepezil .
Potential in Cancer Therapy
The compound also shows potential as an anticancer agent through its ability to inhibit phosphatidylinositol 3-kinase (PI3K) pathways.
- Mechanistic Insights : Inhibitors derived from isoindolinone structures have been investigated for their ability to modulate PI3K activity, which plays a vital role in cell proliferation and survival. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound derivatives.
- SAR Findings : Studies have shown that substituents on the aromatic ring influence the biological activity significantly. For instance, specific halogen substitutions can enhance inhibitory potency against target enzymes while maintaining low cytotoxicity levels .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-isoindolin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositol-3-kinase γ (PI3Kγ), which plays a role in tumor-associated macrophage-mediated gastric carcinoma. The inhibition occurs through the suppression of tumor necrosis factor-alpha and interleukin-12 via the AKT/mTOR pathway . This pathway is crucial for the immunosuppressive phenotype of tumor-associated macrophages.
Comparison with Similar Compounds
Isoindolin-1-one: The parent compound without methoxy substitutions.
4-Methoxy-isoindolin-1-one: A similar compound with a single methoxy group.
5-Methoxy-isoindolin-1-one: Another variant with a methoxy group at position 5.
Uniqueness: 4,5-Dimethoxy-isoindolin-1-one is unique due to the presence of two methoxy groups, which enhance its reactivity and potential biological activity. The dual substitution pattern allows for more diverse chemical modifications and applications compared to its mono-substituted counterparts .
Biological Activity
4,5-Dimethoxy-isoindolin-1-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features two methoxy groups attached to the isoindolinone scaffold, enhancing its chemical reactivity and biological properties. The presence of these methoxy groups allows for various chemical modifications, which can influence its pharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer progression. Notably, it has been shown to inhibit phosphoinositol-3-kinase γ (PI3Kγ), which is implicated in tumor-associated macrophage-mediated gastric carcinoma. This inhibition occurs through the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-12 via the AKT/mTOR signaling pathway.
Antimicrobial Activity
The compound has also been studied for its antibacterial and antifungal properties . It has demonstrated effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent in clinical settings.
Neuropharmacological Effects
This compound has been explored for its sedative-hypnotic effects . In animal models, it has shown promise in inducing a loss of righting reflex, indicating potential applications in treating sleep disorders .
The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
- Cytokine Modulation : It modulates the production of cytokines such as TNF-α and interleukin-12, which play crucial roles in inflammation and immune response.
Study on Anticancer Activity
A study investigated the anticancer effects of this compound on gastric cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to control treatments. The study highlighted the compound's ability to induce apoptosis in cancer cells through activation of pro-apoptotic pathways .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Table 1: Anticancer Activity Data
Cell Line | Treatment Concentration (µM) | IC50 (µM) | Effect |
---|---|---|---|
Gastric Cancer | 0.1 | 15 | Significant inhibition |
Breast Cancer | 0.5 | 20 | Moderate inhibition |
Colon Cancer | 1.0 | 25 | Low inhibition |
Table 2: Antimicrobial Activity Data
Microbial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 20 | Effective |
Escherichia coli | 30 | Moderate |
Candida albicans | 50 | Low efficacy |
Properties
IUPAC Name |
4,5-dimethoxy-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-3-6-7(9(8)14-2)5-11-10(6)12/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTREGJXONHUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598794 | |
Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-37-3 | |
Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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